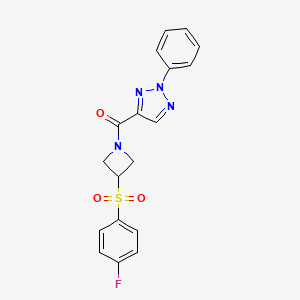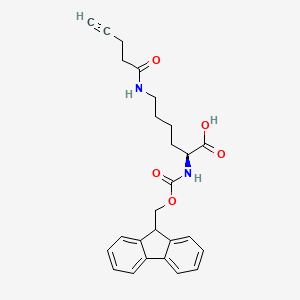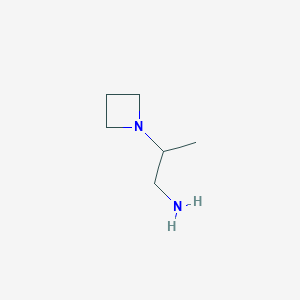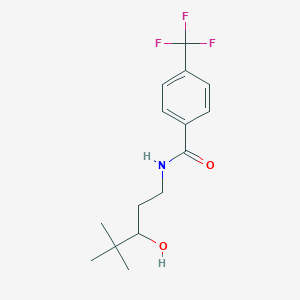
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C12H16BrClN2O3, and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide is not yet fully understood. However, it is thought that the compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide has also been shown to have a range of other biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory activity, and may be useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide in lab experiments is its potent activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of the compound is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
There are a number of future directions for research on 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide. One area of interest is the development of new drugs that are based on the compound's structure and activity. Another area of research is the investigation of the compound's mechanism of action, which may provide insights into new targets for drug development. Additionally, further studies are needed to explore the compound's potential applications in other areas of medicine, such as the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide involves the reaction of 5-bromo-2-chloronicotinic acid with N-methyl-N-(2,3-epoxypropyl)amine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide has been used in a range of scientific research applications. One area of research where the compound has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that the compound has potent anti-cancer activity, and may be effective against a range of different types of cancer.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O3/c1-15(5-8(16)6-18-2)11(17)9-3-7(12)4-14-10(9)13/h3-4,8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJUYGOXIJOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC)O)C(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)


![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)






![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2754461.png)
